molecular formula C10H14N2O5S2 B14811630 3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide

3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14811630
M. Wt: 306.4 g/mol
InChI Key: WKZCUVMHHDASFR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methylsulfonamido group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a suitable benzenesulfonamide derivative with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropoxy group provides steric hindrance, while the methylsulfonamido group enhances its solubility and reactivity in various chemical environments .

Properties

Molecular Formula

C10H14N2O5S2

Molecular Weight

306.4 g/mol

IUPAC Name

3-cyclopropyloxy-2-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C10H14N2O5S2/c1-18(13,14)12-10-8(17-7-5-6-7)3-2-4-9(10)19(11,15)16/h2-4,7,12H,5-6H2,1H3,(H2,11,15,16)

InChI Key

WKZCUVMHHDASFR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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